molecular formula C10H6Cl3N B8481324 3-Chloro-4-(2,3-dichlorophenyl)-1H-pyrrole CAS No. 71450-88-9

3-Chloro-4-(2,3-dichlorophenyl)-1H-pyrrole

Cat. No. B8481324
M. Wt: 246.5 g/mol
InChI Key: XDYMNMBJSGHQNH-UHFFFAOYSA-N
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Patent
US04326881

Procedure details

The mixture of 53 g of 4-chloro-3-(2,3-dichlorophenyl)pyrol-2,5-dicarboxylic acid, 2.65 g of cupric acid and 80 ml of quinoline was heated at 140°-150° C. for 30 minutes with stirring. To the resulting reaction mixture were added ethyl acetate, ice and concentrated hydrochloric acid which of molar amount was 1.1-time that of employed quinoline. The ethyl acetate layer was washed with successive, water, aqueous sodium carbonate and water. After dehydration, the ethyl acetate layer was evaporated to dryness under reduced pressure to obtain 33.1 g of brown product. The crude product was purified by silicagel chromatography and countercurrent distribution to obtain pale yellow oily substance. The oily substance was recrystallized from n-hexane to obtain 22.5 g of the desired product (colorless or pale yellow needles, m.p. 58°-59° C.).
Name
4-chloro-3-(2,3-dichlorophenyl)pyrol-2,5-dicarboxylic acid
Quantity
53 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=2[Cl:20])=[C:4](C(O)=O)[NH:5][C:6]=1C(O)=O.N1C2C(=CC=CC=2)C=CC=1.Cl>C(OCC)(=O)C>[Cl:1][C:2]1[C:3]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=2[Cl:20])=[CH:4][NH:5][CH:6]=1

Inputs

Step One
Name
4-chloro-3-(2,3-dichlorophenyl)pyrol-2,5-dicarboxylic acid
Quantity
53 g
Type
reactant
Smiles
ClC=1C(=C(NC1C(=O)O)C(=O)O)C1=C(C(=CC=C1)Cl)Cl
Name
cupric
Quantity
2.65 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 140°-150° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
WASH
Type
WASH
Details
The ethyl acetate layer was washed with successive, water, aqueous sodium carbonate and water
CUSTOM
Type
CUSTOM
Details
After dehydration, the ethyl acetate layer was evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CNC1)C1=C(C(=CC=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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